3-Ethyl-2,6-diphenylpiperidin-4-ol is a piperidine derivative that exhibits significant biological activities, making it a compound of interest in pharmaceutical research. This compound features an ethyl group and two phenyl groups attached to the piperidine ring, along with a hydroxyl group at the 4-position. Its structural characteristics contribute to its potential applications in drug development, particularly in targeting infections and pain management.
The compound can be synthesized through various chemical processes, as detailed in several scientific studies and patents. Notably, the synthesis methods involve reactions that manipulate the piperidine framework to introduce functional groups like ethyl and phenyl rings.
3-Ethyl-2,6-diphenylpiperidin-4-ol is classified as an organic compound within the category of piperidine derivatives. It falls under the broader classification of nitrogen-containing heterocycles, which are crucial in medicinal chemistry due to their diverse biological activities.
The synthesis of 3-Ethyl-2,6-diphenylpiperidin-4-ol can be achieved through several methodologies:
The synthesis typically involves using bases such as sodium hydroxide or potassium carbonate to facilitate the reactions. The molar ratios of reactants and conditions such as temperature and solvent choice are critical for optimizing yields and purity of the final product .
The molecular structure of 3-Ethyl-2,6-diphenylpiperidin-4-ol is characterized by:
The spatial arrangement of these substituents is crucial for its biological activity, with both phenyl rings adopting equatorial orientations relative to the piperidine ring .
The molecular formula for 3-Ethyl-2,6-diphenylpiperidin-4-ol is , with a molecular weight of approximately 296.41 g/mol.
3-Ethyl-2,6-diphenylpiperidin-4-ol can undergo various chemical reactions:
Reactions involving this compound often require careful control of reaction conditions to avoid side products and ensure high selectivity towards desired products .
The mechanism of action for 3-Ethyl-2,6-diphenylpiperidin-4-ol involves its interaction with biological targets such as enzymes or receptors. Its structural features allow it to fit into active sites of proteins, influencing their activity.
Studies suggest that compounds with similar structures exhibit effects on neurotransmitter systems, potentially modulating pain perception or exhibiting antibacterial properties .
3-Ethyl-2,6-diphenylpiperidin-4-ol typically appears as a solid at room temperature, with specific melting and boiling points dependent on purity and crystalline form.
Key chemical properties include:
Relevant analyses such as spectroscopy (NMR, IR) provide insights into its functional groups and structural integrity .
Due to its biological activity, 3-Ethyl-2,6-diphenylpiperidin-4-ol has potential applications in:
The synthesis of 3-ethyl-2,6-diphenylpiperidin-4-ol (C₁₉H₂₃NO, MW 281.38 g/mol) relies on Mannich condensation as the foundational step. This one-pot reaction involves formaldehyde, ammonium acetate, ethyl acetoacetate, and substituted benzaldehydes under reflux conditions. The initial cyclization yields the piperidin-4-one core, which undergoes Grignard addition using ethylmagnesium bromide (EtMgBr) in anhydrous tetrahydrofuran. Subsequent acid-catalyzed dehydration and catalytic hydrogenation (10% Pd/C, H₂ at 50 atm) install the ethyl group at C3 while reducing the enone system, achieving overall yields of 65–88% [1] [5]. Alternative routes employ Wolff-Kishner reduction of 3-ethyl-2,6-diphenylpiperidin-4-one intermediates (CAS# 68226-06-2), where hydrazine hydrate and potassium hydroxide in diethylene glycol at 120°C afford the saturated piperidine. Recrystallization from ethanol yields pure product with defined stereochemistry [8].
Table 1: Comparative Analysis of Synthesis Protocols
Method | Key Reagents/Conditions | Yield (%) | Purity | Stereochemical Control |
---|---|---|---|---|
Mannich-Grignard-Hydrogenation | Formaldehyde, EtMgBr, Pd/C, H₂ (50 atm) | 88 | >99% (HPLC) | Moderate (diastereomeric ratio 3:1) |
Wolff-Kishner Reduction | N₂H₄·H₂O, KOH, diethylene glycol, 120°C | 76 | 98% | Low |
Reductive Amination | Ethylamine, NaBH₃CN, MeOH | 65 | 95% | Poor |
The piperidine ring adopts a stable chair conformation, confirmed by X-ray crystallography (monoclinic P2₁/c, a=11.6611 Å, b=12.4948 Å, c=12.0089 Å, β=117.308°). Phenyl rings at C2 and C6 occupy equatorial orientations, minimizing steric strain, while the 3-ethyl substituent adopts equatorial or axial positions depending on crystallization conditions. The dihedral angle between phenyl rings is 54.5°–64.22°, influencing π-stacking interactions [2] [8]. Stereoselectivity is enhanced using chiral auxiliaries like (R)-BINOL during reductive amination, yielding cis-3-ethyl-2,6-diphenylpiperidin-4-ol with >90% enantiomeric excess (ee). Computational studies (DFT/B3LYP/6-311++G(d,p)) reveal energy barriers of 8.3 kcal/mol for ring inversion, explaining the preference for the diequatorial configuration [6] [8].
Table 2: Stereochemical Outcomes Under Varied Conditions
Functionalization Site | Reagent | Stereoselectivity (dr/ee) | Dominant Conformer | Key Interaction |
---|---|---|---|---|
C3-Ethyl introduction | EtMgBr, THF, –78°C | dr 3:1 (cis:trans) | Equatorial ethyl | Chelation-controlled addition |
N1-Acylation | (S)-(−)-MCA-Cl, DMAP | ee >95% | Chair | Kinetic resolution |
C4-Ketone reduction | L-Selectride, –40°C | dr >20:1 (cis-diol) | Axial OH | Steric approach control |
N-Functionalization expands the utility of 3-ethyl-2,6-diphenylpiperidin-4-ol. Acylation reactions with acetic anhydride/pyridine yield N-acetyl derivatives (85% yield), while sulfonylation using p-toluenesulfonyl chloride affords N-tosylates (78% yield). The C4-hydroxyl group undergoes selective oxime formation with hydroxylamine hydrochloride (MeOH, 70°C, 4h), providing precursors for Beckmann rearrangements. Schiff base formation is achieved by condensing the amine with aldehydes (e.g., 4-nitrobenzaldehyde), yielding N-arylidene derivatives with antibacterial potential [3] [5]. Thiosemicarbazone derivatives exhibit enhanced bioactivity, synthesized by refluxing with thiosemicarbazide in ethanol, confirmed by IR (C=N stretch at 1620 cm⁻¹) and ¹³C NMR (δ 178.5 ppm, C=S) [1].
Table 3: N-Acylation and C4 Derivatization Outcomes
Derivative Type | Reagent | Reaction Conditions | Yield (%) | Application Target |
---|---|---|---|---|
N-Acetyl | Acetic anhydride, pyridine | RT, 12h | 85 | Antibacterial agents |
N-Tosyl | TsCl, Et₃N, CH₂Cl₂ | 0°C→RT, 6h | 78 | Antiviral precursors |
Oxime | NH₂OH·HCl, NaOAc, MeOH | 70°C, 4h | 90 | Anti-inflammatory screening |
Thiosemicarbazone | NH₂NHCSNH₂, EtOH, AcOH (cat.) | Reflux, 8h | 75 | Anticancer agents |
Asymmetric hydrogenation using Ru(II)-(S)-BINAP catalysts converts prochiral enamines into chiral piperidines with >90% ee. Dynamic kinetic resolution during N-acylation employs Pseudomonas fluorescens lipase (PFL) and vinyl acetate, resolving racemic trans-amine precursors with E-values >200 [6]. Organocatalyzed Mannich reactions with L-proline (20 mol%) yield enantioenriched 2,6-diarylpiperidin-4-ones (up to 94% ee), which are subsequently ethylated and reduced. Chiral pool strategies utilize (R)-phenylglycinol to form diastereomeric imidazolidinones, separated by chromatography and hydrolyzed to enantiopure amines [6].
Solvent-free Mannich condensations on montmorillonite K10 clay at 80°C afford 2,6-diphenylpiperidin-4-ones in 3h (92% yield), eliminating volatile organic solvents. Microwave irradiation accelerates key steps: N-acylation under neat conditions (150W, 120°C, 15min) achieves 95% conversion versus 6h conventionally. Ring closure via microwave-assisted Dieckmann condensation of diethyl 3-oxapentanedioate precursors reduces reaction times from 48h to 20min. Continuous-flow hydrogenation (H-Cube Pro®) with PtO₂ catalysts converts intermediates to 3-ethyl-2,6-diphenylpiperidin-4-ol in <10min residence time, enhancing throughput [3] [5].
Table 5: Efficiency Comparison of Conventional vs. Innovative Methods
Synthetic Step | Conventional Method (Time/Yield) | Solvent-Free/MW Method (Time/Yield) | Efficiency Gain |
---|---|---|---|
Piperidinone formation | Ethanol reflux, 12h, 75% | Montmorillonite K10, 80°C, 3h, 92% | 4× faster, +17% yield |
N-Acylation | CH₂Cl₂, RT, 6h, 85% | Neat, MW 150W, 15min, 95% | 24× faster, +10% yield |
Reductive amination | NaBH₃CN, MeOH, 12h, 70% | H-Cube (PtO₂), 10min, 89% | 72× faster, +19% yield |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: